molecular formula C9H14N2O4S B14805454 {[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid

{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid

Cat. No.: B14805454
M. Wt: 246.29 g/mol
InChI Key: BUPHHGRJBWMROD-UHFFFAOYSA-N
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Description

{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the sulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides .

Mechanism of Action

The mechanism of action of {[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins .

Properties

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

2-[(2-ethyl-5-methylpyrazol-3-yl)methylsulfonyl]acetic acid

InChI

InChI=1S/C9H14N2O4S/c1-3-11-8(4-7(2)10-11)5-16(14,15)6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13)

InChI Key

BUPHHGRJBWMROD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CS(=O)(=O)CC(=O)O

Origin of Product

United States

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